molecular formula C16H20ClNO3 B1213650 Evadol hydrochloride CAS No. 5934-19-0

Evadol hydrochloride

Cat. No.: B1213650
CAS No.: 5934-19-0
M. Wt: 309.79 g/mol
InChI Key: SBDJVBDJRLFVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evadol hydrochloride is an organic molecular entity.

Chemical Reactions Analysis

Functional Groups and Reactivity

Evadol hydrochloride’s molecular structure ([SMILES: COC1=CC=C(C=C1)C@HN.Cl](https://pubchem.ncbi.nlm.nih.gov/compound/91667740)[3]) features:

  • Secondary amine : Participates in acid-base reactions and salt formation.

  • Hydroxyl group : Susceptible to oxidation or esterification.

  • Methoxy groups : Electron-donating substituents that stabilize aromatic rings.

  • Hydrochloride salt : Enhances solubility in polar solvents.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

C16H20ClNO3C16H19NO3+H++Cl\text{C}_{16}\text{H}_{20}\text{ClNO}_3\rightarrow \text{C}_{16}\text{H}_{19}\text{NO}_3^-+\text{H}^++\text{Cl}^-

This equilibrium underpins its solubility and bioavailability.

Oxidation of Hydroxyl Group

The benzylic hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), altering pharmacological activity:

R OHOxidizerR O\text{R OH}\xrightarrow{\text{Oxidizer}}\text{R O}

Hydrolysis of Methoxy Groups

Under acidic or alkaline conditions, methoxy groups may undergo demethylation to phenolic hydroxyl groups, though this is less common due to steric hindrance .

Stability and Degradation Pathways

Condition Reaction Outcome
Aqueous Solution Hydrolysis of amine-hydrochloride bondFree base formation, reduced potency
UV Exposure Photooxidation of aromatic ringsDegradation products with unknown toxicity
High Temperature Decomposition via cleavage of C-N bondsLoss of structural integrity

Stability studies highlight susceptibility to hydrolysis and thermal degradation, necessitating storage at controlled temperatures (2–8°C).

Analytical Characterization

Reaction products are validated using:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural changes (e.g., oxidation or demethylation).

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity post-reaction (≥98% purity standard).

Pharmacologically Relevant Interactions

This compound’s mu-opioid receptor agonism involves:

  • Receptor binding : Mediated by hydrogen bonding between the hydroxyl group and receptor residues.

  • Signal transduction : Inhibition of adenylate cyclase, reducing cAMP levels.

Properties

CAS No.

5934-19-0

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

2-amino-1,2-bis(4-methoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C16H19NO3.ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;/h3-10,15-16,18H,17H2,1-2H3;1H

InChI Key

SBDJVBDJRLFVCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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